Iron(III)acrylate

Description

Significance of Iron(III) Coordination Chemistry in Advanced Materials Science

The coordination chemistry of iron(III) is of paramount importance in the development of advanced materials. ijcrt.org Iron is an abundant and environmentally friendly transition metal, making its complexes attractive for a wide range of applications. cmu.edu The ability of the iron(III) ion to exist in multiple oxidation states and to form complexes with diverse geometries is a key factor in its utility. numberanalytics.com This versatility allows for the tuning of electronic, magnetic, and catalytic properties of the resulting materials. ijcrt.org

In materials science, iron(III) complexes are integral to the design of functional materials such as magnetic nanoparticles, catalysts, and specialized polymers. ontosight.aiijcrt.org For instance, iron oxide nanoparticles, often synthesized from precursors like iron(III) acrylate (B77674), are utilized in biomedical imaging and drug delivery. ontosight.ainih.gov The magnetic properties of iron complexes are also exploited in data storage materials. researchgate.net Furthermore, the catalytic activity of iron(III) centers is harnessed in various organic transformations and polymerization reactions, including Atom Transfer Radical Polymerization (ATRP). cmu.edu The development of iron-based catalysts is a significant area of research aimed at replacing more expensive and toxic heavy metals.

Overview of Acrylate Ligands in Transition Metal Complexes

Acrylate ligands, derived from acrylic acid, are versatile building blocks in the formation of transition metal complexes. ontosight.ai The acrylate anion can coordinate to a metal center through its carboxylate group in various modes, including monodentate, bidentate, and bridging fashions. This flexibility in coordination contributes to the structural diversity of the resulting metal complexes.

A crucial feature of the acrylate ligand is the presence of a polymerizable vinyl group. This functionality allows for the incorporation of the metal complex into a polymer chain. tuwien.at This process can be achieved by either polymerizing a metal-acrylate complex or by reacting a pre-formed polymer with a metal salt. tuwien.at The resulting metallopolymers combine the properties of the metal center, such as catalytic activity or magnetic behavior, with the processability and mechanical properties of the polymer matrix. rsc.org These materials have applications in areas such as catalysis, where the polymer support can influence the activity and selectivity of the catalytic metal center, and in the creation of new materials with unique thermal and mechanical properties. ontosight.aituwien.at

Historical Development and Current Trends in Iron(III) Acrylate Research

Research into iron acrylates and related compounds has evolved significantly over the years. Early studies focused on the fundamental synthesis and characterization of these complexes. For example, the synthesis and study of various transition metal acrylates were reported in the late 1980s. researchgate.net The development of techniques like Atom Transfer Radical Polymerization (ATRP) in the 1990s highlighted the potential of iron complexes, including those with acrylate or similar ligands, as catalysts for controlled polymerization. cmu.edu

Current research trends are directed towards the application of iron(III) acrylate and related systems in advanced materials and nanotechnology. There is a strong focus on the synthesis of iron-containing nanocomposites and functional polymers. ontosight.airesearchgate.net For instance, iron(III) acrylate has been used as a precursor for creating iron oxide nanoparticles within a polymer matrix, leading to materials with tailored magnetic and mechanical properties. ontosight.airesearchgate.net Research is also exploring the use of iron(III) acrylate in holographic mixtures for data storage applications. researchgate.net Another area of active investigation is the development of ion-imprinted polymers using iron(III) as a template for selective metal ion separation and preconcentration. researchgate.net Furthermore, the synthesis of novel copolymers incorporating iron(III) porphyrin acrylate units for catalytic applications continues to be an area of interest. hep.com.cn These trends underscore a shift from fundamental characterization to the design and fabrication of sophisticated, functional materials based on iron(III) acrylate.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Iron(III) acrylate | Ferric acrylate, Iron triacrylate, 2-Propenoic acid, iron(3+) salt | 55488-18-1 | (CH2=CHCOO)3Fe or C9H9FeO6 | 269.01 | 190-200 (decomposes) |

| Acrylic acid | 2-Propenoic acid | 79-10-7 | C3H4O2 | 72.06 | 13 |

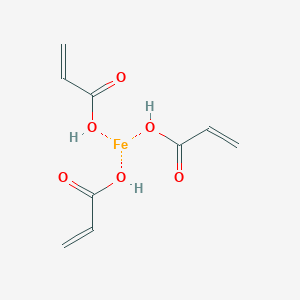

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12FeO6 |

|---|---|

Molecular Weight |

272.03 g/mol |

IUPAC Name |

iron;prop-2-enoic acid |

InChI |

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5); |

InChI Key |

ZMEBTSIUQTYGSX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.C=CC(=O)O.[Fe] |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Iron Iii Acrylate Systems

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides critical insights into the molecular structure and bonding within iron(III) acrylate (B77674). These methods are particularly sensitive to the coordination of the acrylate ligand to the iron center.

The infrared spectra of metal acrylates are characterized by specific vibrational modes of the carboxylate group. The coordination of the acrylate ligand to a metal ion, such as iron(III), leads to shifts in the asymmetric (νₐ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group compared to the free acrylate ion. The magnitude of the separation between these two frequencies (Δν = νₐ - νₛ) is a valuable diagnostic tool for determining the coordination mode of the carboxylate ligand (monodentate, bidentate bridging, or bidentate chelating).

In addition to the carboxylate stretches, FT-IR and Raman spectra reveal other characteristic bands of the acrylate moiety. These include the C=C stretching vibration, C-H stretching and bending modes of the vinyl group, and the C-O stretching vibration. Changes in the positions and intensities of these bands upon complexation with iron(III) can provide further evidence of ligand coordination and potential electronic effects transmitted through the molecule. For instance, in iron-containing acrylic copolymers, FT-IR spectroscopy helps to confirm the interaction between the ferric chloride and the polymer chain. akjournals.com Raman spectroscopy has been effectively used to study acrylate polymerization and to identify acrylate species bound to other molecules. nih.govpaint.org

Table 1: Representative Vibrational Frequencies for Acrylate and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

| Asymmetric COO⁻ Stretch (νₐ) | 1550-1650 | Position is sensitive to the coordination mode. |

| Symmetric COO⁻ Stretch (νₛ) | 1400-1450 | Position is sensitive to the coordination mode. |

| C=C Stretch | 1630-1650 | Confirms the presence of the vinyl group. |

| C-H Stretch (vinyl) | 3000-3100 | Characteristic of the acrylate moiety. |

| C-O Stretch | 1200-1300 | Can be influenced by coordination. |

Electronic Absorption Spectroscopy (UV-Vis) for Metal-Ligand Charge Transfer and Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of iron(III) acrylate complexes. The spectra typically exhibit intense absorptions in the UV and visible regions, which arise from different types of electronic transitions.

A key feature in the electronic spectra of many iron(III) complexes, including those with carboxylate ligands, is the ligand-to-metal charge transfer (LMCT) band. aip.orgrsc.org This transition involves the promotion of an electron from a high-lying orbital on the acrylate ligand to a lower-energy d-orbital on the iron(III) center. These LMCT bands are often intense and can be responsible for the color of the complex. The energy of the LMCT band is sensitive to the nature of the ligand and the coordination environment of the iron ion. Photoinduced LMCT can lead to the reduction of Fe(III) to Fe(II) and the formation of radical species, which can initiate polymerization. aip.orgnih.gov

In addition to LMCT bands, d-d transitions can also be observed in the UV-Vis spectra of iron(III) acrylate. Iron(III) is a d⁵ ion, and in an octahedral or pseudo-octahedral environment, its d-orbitals are split in energy. Electronic transitions between these split d-orbitals are typically weak because they are Laporte-forbidden. For high-spin iron(III) complexes, these transitions are also spin-forbidden, resulting in very low intensities. However, in some cases, these weak bands can be observed and provide information about the ligand field strength and the geometry of the complex. The presence of iron(III) can also influence the π-π* transitions of the acrylate ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organic Moiety Confirmation and Ligand Dynamics

While NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, its application to paramagnetic species like high-spin iron(III) complexes presents unique challenges and opportunities. The presence of the unpaired electrons in the iron(III) center leads to significant broadening and shifting of the NMR signals of the coordinated acrylate ligand.

Despite these challenges, ¹H and ¹³C NMR can be used to confirm the presence of the acrylate moiety. nih.govrsc.org In cases where the paramagnetic effects are not excessively large, or in diamagnetic analogues, the characteristic signals of the vinyl protons and the carboxylate carbon can be identified. For instance, ¹H NMR spectra of acrylate ligands typically show distinct signals for the three vinyl protons, often with complex coupling patterns. rsc.orgbeilstein-journals.org The chemical shifts and coupling constants can provide information about the stereochemistry of the double bond.

The paramagnetic nature of iron(III) can also be exploited to study ligand dynamics. The line broadening and chemical shifts of the ligand resonances are sensitive to the distance from the paramagnetic metal center and the dynamics of the complex. Variable-temperature NMR studies can provide insights into ligand exchange processes and the flexibility of the iron-acrylate coordination. For related iron complexes, NMR has been used to study the fate of hydrogen atoms in catalytic reactions. nih.gov The use of paramagnetic relaxation agents like iron(III) acetylacetonate (B107027) can be employed to decrease the relaxation times of carbon signals in acrylic polymers, aiding in their quantitative analysis by ¹³C NMR. tandfonline.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of iron(III) acrylate and for probing its fragmentation pathways. Electrospray ionization (ESI) is a particularly soft ionization technique that is well-suited for the analysis of metal-organic complexes, as it often allows for the observation of the intact molecular ion or related species. thermofisher.comfrontiersin.orgnih.gov

In the ESI-MS of iron(III) acrylate, one might expect to observe ions corresponding to various stoichiometries of iron and acrylate, potentially with solvent molecules or counter-ions attached. The isotopic pattern of iron can be a key identifier in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide structural information. The fragmentation of metal carboxylates often involves the loss of neutral molecules like CO₂ or the carboxylate radical. mdpi.comrsc.org The fragmentation patterns can help to elucidate the connectivity of the complex. For instance, the fragmentation of dimeric copper carboxylates has been shown to proceed through different pathways depending on whether the carboxylate is aliphatic or aromatic. cdnsciencepub.com

Table 2: Potential Fragmentation Pathways for Metal Carboxylates in Mass Spectrometry

| Fragmentation Process | Description |

| Loss of CO₂ | Decarboxylation is a common pathway for carboxylates. mdpi.com |

| Loss of RCOO• | Loss of the carboxylate radical. |

| Loss of R• | Loss of the organic group from the carboxylate. |

| Solvent/Ligand Loss | Loss of loosely bound solvent or other ligands. |

X-ray Diffraction Techniques for Crystalline Structure Determination (Single-Crystal and Powder)

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of crystalline materials. Both single-crystal XRD and powder XRD (PXRD) can provide valuable information about iron(III) acrylate systems.

Powder X-ray diffraction is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. researchgate.netcambridge.org PXRD can be used to identify the crystalline form of iron(III) acrylate, assess its purity, and determine its lattice parameters. mdpi.com The broadening of the diffraction peaks can be used to estimate the average crystallite size, which is particularly relevant for nanomaterials. researchgate.netmdpi.comacs.org For some iron oxides, differentiating between similar phases like magnetite and maghemite using PXRD can be challenging, especially for nanoparticles with broad peaks. acs.org

Mössbauer Spectroscopy for Iron Oxidation State, Spin State, and Local Environment Analysis

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes, in this case, ⁵⁷Fe. It is an exceptionally powerful tool for characterizing the electronic state and local environment of iron atoms in a sample. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔE_Q), and the magnetic hyperfine field.

The isomer shift provides information about the oxidation state and spin state of the iron. For iron(III) complexes, the isomer shift values are typically in a specific range that distinguishes them from iron(II) compounds. asianpubs.orgscribd.com High-spin iron(III) compounds generally exhibit isomer shifts in the range of +0.2 to +0.5 mm/s (relative to iron metal).

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the iron nucleus. A non-zero quadrupole splitting indicates a non-cubic symmetry of the electron density and ligand arrangement around the iron atom. mdpi.comichtj.waw.pl The magnitude of the quadrupole splitting can provide insights into the geometry of the coordination sphere. For instance, in acrylonitrile-alkyl acrylate copolymers containing ferric chloride, the quadrupole splitting values indicate an unsymmetrical environment around the iron nucleus. akjournals.com

Mössbauer spectroscopy has been used to confirm the +3 oxidation state of iron in various complexes and to study changes in the iron environment during chemical processes. akjournals.commdpi.comresearchgate.net

Table 3: Typical Mössbauer Parameters for High-Spin Iron(III) Complexes

| Parameter | Typical Range (mm/s) | Information Provided |

| Isomer Shift (δ) | +0.2 to +0.5 | Oxidation state (Fe³⁺) and spin state. asianpubs.orgscribd.com |

| Quadrupole Splitting (ΔE_Q) | Variable | Symmetry of the local environment. mdpi.comichtj.waw.pl |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.

For iron(III) acrylate, XPS can confirm the presence of iron, oxygen, and carbon. High-resolution spectra of the Fe 2p region are particularly informative. The binding energy of the Fe 2p peaks is indicative of the oxidation state of the iron. The Fe 2p₃/₂ peak for Fe(III) is typically found at a higher binding energy than that for Fe(II) or metallic iron. thermofisher.comsurfacesciencewestern.com For example, the binding energy for Fe₂O₃ is around 710.8 eV. thermofisher.com

The Fe 2p spectra of high-spin iron(III) compounds are often complex, exhibiting multiplet splitting and shake-up satellite features due to the interaction of the core hole with the unpaired d-electrons. thermofisher.comthermofisher.com These features can be used to distinguish between different iron species. The O 1s spectrum can provide information about the different oxygen environments, such as the carboxylate oxygen and potentially hydroxyl or oxide species. The C 1s spectrum can be deconvoluted to identify the different types of carbon atoms in the acrylate ligand. XPS has been used to identify Fe-O bonds in iron oxide containing samples. researchgate.netresearchgate.net

Table 4: Representative Binding Energies for Elements in Iron(III) Acrylate Systems

| Element (Orbital) | Typical Binding Energy (eV) | Notes |

| Fe 2p₃/₂ | ~711 | Indicative of Fe(III) oxidation state. thermofisher.comresearchgate.net |

| O 1s | ~530-533 | Can distinguish between C=O, C-O, and Fe-O environments. researchgate.net |

| C 1s | ~284-289 | Can distinguish between C-C/C-H, C-O, and O-C=O. |

Thermal Analysis (Thermogravimetric Analysis - TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition behavior of materials by measuring changes in mass as a function of temperature. ctherm.comredalyc.orgmdpi.com For iron(III) acrylate, while specific TGA data is limited in publicly available literature, analysis of its close analogue, iron(III) methacrylate (B99206), provides significant insight into its expected thermal decomposition pathway. The study of other iron(III) salts and metal-acrylate complexes further helps in constructing a probable decomposition model. scirp.orguel.brresearchgate.net

The thermal decomposition of iron(III) salts, such as ferric nitrate (B79036) and chloride, typically occurs in multiple stages, beginning with dehydration followed by the removal of ligands and eventual conversion to the final metal oxide residue. uel.br Similarly, the decomposition of metal-acrylate systems can be complex. For instance, a study on a polyurethane acrylate coating identified a multi-step degradation process involving the initial breakdown of polyacrylate segments, followed by cleavage of the polymer backbone and subsequent degradation of monomer units. researchgate.net

A detailed investigation into the thermal decomposition of a synthesized iron(III) methacrylate complex, [Fe₃O(CH₂CCH₃COO)₆ · 3H₂O]CH₂CCH₃COO · 7H₂O, revealed a distinct thermal behavior. researchgate.net The process begins with partial solid-phase polymerization of the methacrylate groups at temperatures below 215°C, without altering the oxidation state of the iron ion. researchgate.net This initial polymerization is a key step before the main decomposition of the organic structure. As the temperature increases, the organic components degrade, ultimately leaving a residue of iron oxide. scirp.orguel.br This behavior suggests that iron(III) acrylate likely follows a similar path: an initial polymerization of the acrylate ligands, followed by the decomposition of the resulting polymer and the inorganic components.

The decomposition process for metal-acrylate-based copolymers, such as those involving nickel acrylate, has been observed to occur in three main stages: an initial loss of adsorbed water, followed by the decomposition of carboxyl groups, and finally, the main decomposition of the organic structure, leaving behind metal oxides. pnrjournal.com

Based on these related studies, the thermal decomposition of iron(III) acrylate can be postulated to proceed through the following general stages:

Dehydration: Removal of any adsorbed or coordinated water molecules at lower temperatures.

Polymerization: Solid-state polymerization of the acrylate ligands.

Decomposition: Breakdown of the organic polymer structure, involving decarboxylation and fragmentation.

Residue Formation: Final conversion to a stable iron oxide (e.g., Fe₂O₃) at high temperatures.

The precise temperatures and weight losses for each stage would depend on experimental conditions such as heating rate and atmosphere (inert or oxidizing). mdpi.commdpi.com

Table 1: Representative TGA Data for an Iron(III) Methacrylate Complex

This table is based on data for the analogous compound, iron(III) methacrylate, and serves as a model for the expected thermal behavior of iron(III) acrylate.

| Stage | Temperature Range (°C) | Weight Loss (%) | Description of Process |

| 1 | < 215 | Varies | Partial solid-phase polymerization of methacrylate groups. researchgate.net |

| 2 | 215 - 400+ | Varies | Decomposition of the organic polymer and other ligands. researchgate.net |

| 3 | > 400 | - | Formation of final iron oxide residue. uel.brresearchgate.net |

Note: This data is illustrative and based on analogous compounds. Specific values for iron(III) acrylate may vary.

Microscopic Techniques for Morphological Investigation (e.g., SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques used to investigate the surface morphology and internal structure of materials at the micro and nano-scale. While specific SEM and TEM studies focusing exclusively on pure, unreacted iron(III) acrylate powder are not prevalent in the reviewed literature, its role as a precursor in the synthesis of various materials provides insight into the morphologies it can help generate. ontosight.aihep.com.cn Iron(III) acrylate is often used in the creation of polymers, composites, and nanoparticles, where its structure influences the final morphology of the product. ontosight.ai

In the context of nanocomposites, iron(III) acrylate can be a precursor for iron oxide nanoparticles embedded within a polymer matrix. ontosight.ai Studies on related systems, such as magnetic nanoparticles coated with poly(acrylic acid) or other acrylate copolymers, consistently show distinct morphologies. TEM images often reveal a core-shell structure, where a central iron oxide nanoparticle is encapsulated by a polymer layer. capes.gov.br The nanoparticles themselves are frequently observed to be spherical or nearly spherical. capes.gov.br SEM images of such composites can show the formation of larger agglomerates or clusters of these individual nanoparticles. aip.org

Furthermore, investigations into films complexed with iron(III) have shown that heating can induce changes in the structure and surface morphology, as observed by SEM. iaea.org When iron(III) acrylate is used in coatings or films and subsequently cured or thermally treated, it would contribute to the final surface texture and microstructure. For instance, the thermal decomposition of iron salts like iron(III) chloride and iron(III) nitrate results in an iron oxide residue (Fe₂O₃), which SEM analysis shows to have a specific morphology. uel.br It is expected that the decomposition of iron(III) acrylate would similarly yield iron oxide with a characteristic particle shape and size distribution, influenced by the original state of the acrylate compound.

Table 2: Expected Morphologies from Iron(III) Acrylate-Derived Materials

| Material Type | Microscopic Technique | Observed/Expected Morphology | References |

| Ion-Imprinted Polymers | SEM | Irregular, porous microparticles. | aip.org |

| Iron Oxide/Polymer Nanocomposites | TEM/SEM | Core-shell structures, spherical nanoparticles, clusters of nanoparticles. | capes.gov.br |

| Modified Thin Films | SEM | Changes in surface structure and texture upon heating. | iaea.org |

| Thermal Decomposition Residue | SEM | Formation of iron oxide particles (e.g., Fe₂O₃). | uel.br |

Theoretical and Computational Investigations of Iron Iii Acrylate

Electronic Structure Calculations (e.g., DFT, Ab Initio) for Geometry Optimization and Bond Analysis

Electronic structure calculations, particularly Density Functional Theory (DFT), are fundamental in studying iron(III) complexes. acs.org DFT methods are well-suited for analyzing chemical reactivity, reaction pathways, and the kinetics of catalytic reactions. acs.org Functionals like B3LYP and BP86 are commonly employed, often with dispersion corrections, to accurately model these systems. nih.gov The process typically involves optimizing the molecular geometry to find the lowest energy conformation and then performing further analysis on this optimized structure. dergipark.org.trresearchgate.net

Computational methods are used to predict the stable three-dimensional arrangements of atoms in iron(III) acrylate (B77674) and its related complexes. DFT calculations can determine the most favorable coordination geometries and the electronic spin state of the iron center. For instance, in reactions involving acrylate radicals, DFT has been used to model the formation of an organometallic iron(III) species. nih.gov

Studies on related iron acetylacetonate (B107027) (acac) complexes show that the formation of an Fe-C bond with a model acrylate radical to produce an iron(III) alkyl complex, [FeIII(acac)2-(CHMeCOOMe)], is slightly endergonic. nih.gov Calculations also explored different isomers, revealing that the C-bound iron(III) complex is more stable than the O-bound isomer by approximately 4 kcal/mol. nih.gov The preferred electronic state for this complex was determined to be the quartet spin state. nih.gov Analysis of the spin density in other Fe(III) complexes using methods like Löwdin population analysis confirms the Fe(III) assignment, with spin densities on the iron atom typically around +2.45 to +2.5. nih.gov

Table 1: Calculated Energetics and Geometries for Iron-Acrylate Interactions This table presents data from DFT calculations on model iron(III) complexes interacting with acrylate-type ligands, illustrating the prediction of stability and geometry.

| Parameter | System/Interaction | Calculated Value | Significance |

|---|---|---|---|

| Formation Energy (ΔG) | Fe(II) + Acrylate Radical → [FeIII(acac)2-(CHMeCOOMe)] (C-bound) | +0.6 kcal/mol | Predicts the thermodynamic favorability of the Fe-C bond formation. nih.gov |

| Isomer Energy Difference | Energy of O-bound isomer relative to C-bound isomer | +4 kcal/mol | Indicates the C-bound coordination geometry is more stable. nih.gov |

| Ground State | [FeIII(acac)2-(CHMeCOOMe)] | Quartet (S=3/2) | Predicts the electronic spin state of the complex. nih.gov |

The electronic properties of iron(III) acrylate can be understood by analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A larger gap suggests higher stability and lower reactivity. dergipark.org.tr For the related acrylic acid molecule, DFT calculations have determined a HOMO-LUMO gap of 5.545 eV. dergipark.org.tr

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to study charge distribution. dergipark.org.trresearchgate.net NBO analysis provides insights into charge transfer and intermolecular bonding. dergipark.org.tr MEP maps visualize the electrophilic and nucleophilic regions of a molecule, which is crucial for understanding how it interacts with other species. nih.gov In Fe(III) complexes, NBO analysis reveals that carbon atoms bonded to electronegative oxygen and nitrogen atoms carry positive charges. researchgate.net

Table 2: Frontier Orbital Analysis of Acrylic Acid (as a model ligand) Data from DFT/B3LYP calculations on acrylic acid, providing a reference for the electronic properties of the acrylate ligand.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -10.966 | Region of electron donation (nucleophilic character). dergipark.org.tr |

| LUMO | -5.421 | Region of electron acceptance (electrophilic character). dergipark.org.tr |

| HOMO-LUMO Gap (ΔE) | 5.545 | Indicates chemical stability and reactivity. dergipark.org.tr |

Prediction of Coordination Geometries and Electronic States

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes in the condensed phase. acs.org These simulations are valuable for studying iron(III) acrylate's behavior in solution and its interactions with surfaces or other molecules. Reactive force fields like ReaxFF allow for the modeling of chemical reactions, such as proton transfer, within the simulation. researchgate.net

MD simulations of Fe(III) ions in aqueous solution have shown a permanent transfer of protons in the ion's hydration shell, providing insight into hydrolysis processes. researchgate.net In a different context, MD simulations using the all-atom Dreiding force field have been performed to study the interaction of acrylate-containing polymers with an α-ferric oxide (α-Fe₂O₃) surface. acs.orgscielo.br These simulations reveal how the polymer adsorbs onto the iron oxide surface, forming loop, train, and tail structures. acs.org The calculations show strong attractive interactions between the polymer's oxygen atoms and the oxygen atoms of the Fe₂O₃ substrate, leading to significant adsorption. acs.org By analyzing the potential energy of interaction, the work of adhesion can be calculated, quantifying the strength of the polymer-substrate bond. acs.org

Table 3: Calculated Work of Adhesion for Acrylate Polymers on Various Substrates This table, derived from MD simulations, compares the adhesion of an acrylic acid-containing polymer on different surfaces, highlighting the strong interaction with ferric oxide.

| Substrate | Work of Adhesion (mJ/m²) | Key Interaction |

|---|---|---|

| α-Ferric Oxide (α-Fe₂O₃) | 195.8 ± 10.9 | Strong attractive oxygen interactions between the polymer and substrate. acs.org |

| α-Quartz (SiO₂) | 206.7 ± 11.2 | Strong attractive oxygen interactions. acs.org |

| α-Ferrite (α-Fe) | 128.8 ± 9.8 | Weaker interaction compared to oxide surfaces. acs.org |

Computational Spectroscopy for Spectral Assignment and Interpretation

Computational methods are indispensable for interpreting complex experimental spectra of iron compounds. DFT and time-dependent DFT (TD-DFT) calculations can predict various spectroscopic properties, such as NMR chemical shifts, Mössbauer parameters, and UV-Vis absorption bands. researchgate.netacs.org Comparing calculated spectra with experimental data helps validate the proposed structures and electronic assignments.

In studies of iron-catalyzed reactions involving acrylates, DFT computations have been used alongside 1H NMR and 57Fe Mössbauer spectroscopy to identify the active iron(II) and iron(III) species during catalysis. nih.gov For other iron(III) complexes, computational chemistry has been used to interpret the results of in-situ spectroelectrochemistry. mdpi.com As an iron(III) complex is electrochemically reduced, changes in its UV-Vis spectrum are observed; calculations help to assign the bands and understand the electronic transitions occurring upon reduction. mdpi.com Similarly, theoretical calculations of FT-IR spectra for metal complexes of acrylate derivatives have shown good agreement with experimental results, confirming the coordination mode of the ligand. mdpi.comdntb.gov.ua

Reaction Mechanism Studies through Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of complex reaction mechanisms. acs.org By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states (TS), and calculate activation barriers (ΔG‡), providing a step-by-step understanding of how a reaction proceeds. nih.govacs.org

DFT calculations have been instrumental in mapping out the mechanistic details of iron-catalyzed reactions involving alkenes like acrylates. nih.gov For example, in the reductive cross-coupling of alkenes, computations revealed that the trapping of the key acrylate radical intermediate does not proceed through a simple stepwise electron transfer/proton transfer. nih.gov Instead, a more favorable pathway was identified: a concerted proton-coupled electron transfer (PCET) from an iron(II)-ethanol complex. nih.gov The calculated activation barrier for this PCET step was only 9.4 kcal/mol, indicating a very rapid reaction. nih.gov Such studies also help to understand how the strength of metal-carbon bonds in transient organometallic intermediates can control reactivity and selectivity. nih.gov Similar computational approaches have been used to detail the mechanisms of other Fe(III)-catalyzed reactions and the thermal decomposition of iron compounds. acs.orgekb.egmdpi.com

Table 4: Calculated Free Energy Barriers for Key Mechanistic Steps in an Iron-Catalyzed Acrylate Reaction This table highlights the use of DFT to quantify the energetics of a proposed reaction mechanism involving an acrylate radical.

| Reaction Step | Description | Calculated Barrier (ΔG‡) | Reference |

|---|---|---|---|

| C-C Bond Formation | Addition of tert-butyl radical to methyl acrylate. | 8.4 kcal/mol | nih.gov |

| Radical Trapping (PCET) | Concerted proton-coupled electron transfer to the acrylate radical. | 9.4 kcal/mol | nih.gov |

Reactivity and Reaction Mechanisms Involving Iron Iii Acrylate

Ligand Exchange and Substitution Reactions in Iron(III) Acrylate (B77674) Complexes

The bond between the iron(III) center and the carboxylate group of the acrylate ligand is subject to dynamic exchange and substitution processes. As a hard Lewis acid, the Fe(III) ion readily interacts with various Lewis bases, allowing the acrylate ligands to be displaced by other competing ligands present in the reaction medium. The nature of these reactions is highly dependent on the solvent, pH, and the concentration and type of the incoming ligand.

The acrylate anion (CH₂=CHCOO⁻) can coordinate to the metal center in several modes, most commonly as a monodentate or a bidentate bridging ligand. This versatility influences the stability and structure of the complex and its susceptibility to substitution. In aqueous solutions, water molecules can coordinate to the iron center, leading to the formation of aqua complexes and potentially displacing one or more acrylate ligands. This equilibrium can be represented as:

[Fe(C₃H₃O₂)₃] + nH₂O ⇌ [Fe(C₃H₃O₂)₃₋ₙ(H₂O)ₙ]ⁿ⁺ + nC₃H₃O₂⁻

Other ligands with a strong affinity for Fe(III), such as halides (Cl⁻, Br⁻), pseudohalides (CN⁻, SCN⁻), or chelating agents like ethylenediaminetetraacetic acid (EDTA) and tris(2-pyridylmethyl)amine (B178826) (TPMA), can quantitatively replace the acrylate ligands. The rate and extent of these substitution reactions are governed by the relative stability constants of the resulting iron complexes. For instance, the introduction of a strong chelating ligand will drive the equilibrium far to the right, leading to the complete displacement of the acrylate. These ligand exchange processes are fundamental to tuning the catalytic activity of the iron center for applications in polymerization and oxidation, as the electronic and steric properties of the coordination sphere are critical determinants of reactivity.

Redox Chemistry of the Iron Center in Acrylate Environments

The most significant aspect of iron(III) acrylate's chemical behavior is the redox activity of the iron center, specifically the reversible Fe(III)/Fe(II) couple. The acrylate ligands, being part of the inner coordination sphere, modulate the standard redox potential of this couple. The electron-withdrawing nature of the carboxylate groups generally stabilizes the higher oxidation state, Fe(III).

The reduction of Fe(III) to Fe(II) is a key step in many catalytic cycles. This can be achieved through several pathways:

Chemical Reduction: The addition of a suitable reducing agent can convert the Fe(III) center to Fe(II).

Photochemical Reduction: Upon absorption of light (typically UV or visible), a ligand-to-metal charge transfer (LMCT) can occur. An electron is promoted from a high-energy orbital on the acrylate ligand to a lower-energy d-orbital on the Fe(III) center. This process simultaneously reduces the iron to Fe(II) and generates a radical species from the acrylate ligand. Fe(III)-(⁻OOC-CH=CH₂) → Fe(II) + •OOC-CH=CH₂

Electrochemical Reduction: Applying an appropriate potential can also facilitate the Fe(III) to Fe(II) conversion.

Conversely, the resulting iron(II) acrylate species is a moderate reducing agent and can be readily oxidized back to Fe(III) by various oxidizing agents, including peroxides, oxygen, or even an alkyl halide in the context of atom transfer reactions. This Fe(III) ↔ Fe(II) redox cycling is the cornerstone of the compound's utility in polymerization initiation and catalysis, allowing it to participate in single-electron transfer (SET) processes that generate or quench radical species.

Role in Polymerization Initiation and Mechanism

Iron(III) acrylate and related iron complexes are highly effective in initiating and mediating various forms of polymerization, primarily due to the accessible Fe(III)/Fe(II) redox couple. They can participate in conventional radical polymerization, controlled radical polymerization techniques like ATRP, and photoinitiated processes.

In conventional free-radical polymerization, iron(III) acrylate can function as a component of a redox initiation system. While Fe(III) itself is not a direct initiator, it can react with a reducing agent to form Fe(II), which then catalytically decomposes a traditional initiator like a peroxide or persulfate to generate radicals. A classic example is the reaction with hydrogen peroxide (a Fenton-like system) or persulfate anions (S₂O₈²⁻).

The general mechanism involving a persulfate initiator proceeds as follows:

Reduction of Iron: Fe(III) is first reduced to Fe(II) by a suitable agent or a small amount of monomer.

Redox-Initiated Decomposition: The Fe(II) species rapidly reacts with the persulfate anion to generate a sulfate (B86663) radical anion, which is a highly efficient initiating species. Fe(II) + S₂O₈²⁻ → Fe(III) + SO₄²⁻ + SO₄•⁻

Initiation: The sulfate radical anion attacks a monomer molecule (M) to start the polymer chain growth. SO₄•⁻ + M → HO₃SO-M•

In this system, the iron complex acts as a catalyst to accelerate the generation of initiating radicals at lower temperatures than would be possible with thermal decomposition of the persulfate alone.

Iron(III) acrylate plays a critical role as the deactivator species (or a precursor to it) in iron-mediated Atom Transfer Radical Polymerization (ATRP), a prominent method of controlled/living radical polymerization. ATRP relies on a reversible equilibrium between a low concentration of active, propagating radicals (P•) and a high concentration of dormant species (P-X).

The core ATRP equilibrium mediated by iron is: Pₙ-X + [Fe(II)Lₙ] ⇌ Pₙ• + [X-Fe(III)Lₙ] (Dormant Species + Activator) ⇌ (Active Radical + Deactivator)

Here, the iron(II) complex acts as the activator, abstracting a halogen atom (X) from the dormant polymer chain to generate a propagating radical. The resulting iron(III) complex, [X-Fe(III)Lₙ], is the deactivator. It rapidly reacts with the propagating radical to reform the dormant species, thereby keeping the radical concentration low and minimizing irreversible termination reactions.

The table below summarizes findings from various studies on iron-mediated ATRP, highlighting the versatility of this system.

| Catalyst System (Activator/Deactivator) | Ligand (L) | Monomer | Resulting Polymer Characteristics | Reference Context |

|---|---|---|---|---|

| FeCl₂ / FeCl₃ | Tris(2-pyridylmethyl)amine (TPMA) | Methyl Methacrylate (B99206) (MMA) | Good control, Polydispersity Index (PDI) < 1.3 | , |

| FeBr₂ / (In-situ formed Fe(III)) | Tris(2-(dimethylamino)ethyl)amine (Me₆TREN) | Styrene (B11656) | Controlled Mₙ, PDI ~ 1.2-1.4 | |

| Fe(III) acrylate (as deactivator precursor) / Fe(II) | Various N-based ligands | Acrylates | Effective control over polymerization rate | , |

| FeBr₂ / (Photo-generated Fe(III)) | None (ligand-free system) | Methyl Acrylate (MA) | Spatio-temporal control, PDI < 1.5 |

Iron(III) complexes, including iron(III) acrylate, are excellent candidates for photoinitiated polymerization. This approach leverages the LMCT phenomenon described in section 5.2. Upon irradiation with UV or visible light, the iron(III) acrylate complex undergoes photoredox decomposition.

Fe(III)-(⁻OOC-CH=CH₂) + hν → [Fe(III)-(⁻OOC-CH=CH₂)]* → Fe(II) + •OOC-CH=CH₂

This single photochemical event achieves two critical outcomes simultaneously:

Generation of an Initiating Radical: The acrylate radical (•OOC-CH=CH₂) or a derived species can directly initiate polymerization by adding to a monomer molecule.

Generation of the ATRP Activator: The Fe(II) species produced is the active catalyst (activator) for subsequent ATRP cycles.

This process, often termed photoinduced ATRP or photoinitiation, offers significant advantages, including the ability to start and stop the polymerization simply by turning a light source on and off (temporal control) and the ability to polymerize only in irradiated areas (spatial control). This allows for the creation of complex polymer architectures and patterned surfaces without the need for conventional thermal initiators.

Atom Transfer Radical Polymerization (ATRP) Mechanisms Mediated by Iron(III)

Reactions with Organic Substrates and Small Molecules

Beyond polymerization, the reactivity of iron(III) acrylate extends to the catalytic oxidation of organic substrates, primarily through Fenton-like chemistry. In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the iron complex can catalyze the formation of highly reactive hydroxyl radicals (•OH). The cycle involves the initial reduction of Fe(III) to Fe(II), followed by the classical Fenton reaction:

Fe(II) + H₂O₂ → Fe(III) + OH⁻ + •OH

The regenerated Fe(III) can then be reduced again, completing the catalytic cycle. The highly electrophilic hydroxyl radical is capable of oxidizing a wide range of recalcitrant organic compounds, making this system relevant for environmental remediation and wastewater treatment. Iron(III) acrylate can serve as a convenient, soluble source of the iron catalyst for these processes. The acrylate ligands may be oxidized themselves during the reaction, but the primary function is to facilitate the Fe(III)/Fe(II) redox cycle that drives the production of the oxidizing radicals.

Thermal and Photochemical Decomposition Pathways

The stability of iron(III) acrylate under thermal and photochemical stress is a critical aspect of its chemistry, influencing its synthesis, storage, and application. Decomposition of the compound can be initiated by both heat and light, proceeding through distinct mechanisms that lead to a variety of products.

Thermal Decomposition Pathways

The thermal decomposition of iron(III) acrylate is a complex, multi-stage process that ultimately yields iron oxide nanoparticles. Research has shown that the thermal transformation of iron(III) acrylate, specifically the complex [Fe₃O(CH₂=CHCOO)₆·3H₂O]OH, occurs in several distinct macrostages when heated. acs.org

The process can be broadly categorized into three main phases:

Dehydration: The initial stage involves the loss of water molecules from the hydrated complex. This typically occurs at lower temperatures.

Solid-State Polymerization: Following dehydration, the acrylate ligands can undergo polymerization in the solid phase. acs.org

Decarboxylation: At higher temperatures, the metal-carboxyl groups of the polymer structure decompose, a process known as decarboxylation. acs.org This stage is accompanied by significant gas evolution.

Studies on the thermolysis of iron(III) acrylate have identified two primary temperature regions for these transformations. The low-temperature region, between 200-300°C, and a high-temperature region, from 300-370°C, both exhibit first-order kinetics for gas evolution. acs.org The decomposition ultimately results in the formation of iron oxide fumes and organic acid vapors. acs.orgacs.org The primary solid products are nanoparticles of iron oxides, such as Fe₃O₄, stabilized within a polymeric matrix. acs.org During the intermediate stages of this thermolysis, iron can be present in various oxidation states, including Fe(III) and Fe(II), before the final formation of Fe₃O₄. acs.org

The thermal decomposition of similar acrylate-based polymers generally begins at temperatures around 180°C. bibliotekanauki.pl For iron(III) acrylate specifically, decomposition is noted to occur between 190°C and 200°C. escholarship.orgnsc.ru

Table 1: Stages of Thermal Decomposition of Iron(III) Acrylate Complex

| Stage | Temperature Range (°C) | Key Processes | Products |

|---|---|---|---|

| 1 | < 200 | Dehydration | Anhydrous complex |

| 2 | 200 - 300 | Solid-State Polymerization, Initial Decarboxylation | Polymeric iron complex, Gaseous byproducts |

Photochemical Decomposition Pathways

The photochemical decomposition of iron(III) acrylate is primarily driven by ligand-to-metal charge transfer (LMCT) transitions. While specific studies exclusively on iron(III) acrylate are limited, the mechanism can be inferred from the well-documented photochemistry of iron(III) carboxylate complexes. londonmet.ac.ukresearchgate.net

Upon absorption of light, typically in the UV or visible spectrum, an electron is transferred from the acrylate ligand to the iron(III) center. This process leads to the reduction of Fe(III) to Fe(II) and the formation of an acrylate radical. londonmet.ac.ukresearchgate.net

The general mechanism can be summarized as follows:

Photoexcitation: The iron(III) acrylate complex absorbs a photon, promoting it to an excited state.

Ligand-to-Metal Charge Transfer (LMCT): An intramolecular electron transfer occurs, resulting in the formation of an iron(II) species and an acrylate radical.

Radical Reactions: The acrylate radical is highly reactive and can undergo several subsequent reactions, including decarboxylation to produce CO₂ and a vinyl radical. These radicals can then initiate polymerization or other degradation pathways. researchgate.netacs.org

The presence of oxygen can influence the reaction, leading to the formation of reactive oxygen species and affecting the quantum yield of the photolysis. researchgate.net For instance, in related iron(III) carboxylate systems, the quantum yield of photolysis is often higher in deoxygenated solutions compared to air-saturated ones. researchgate.net The photolysis of iron(III) complexes with ligands similar to acrylate, such as lactate, has been shown to produce radical complexes as key intermediates. researchgate.net

In broader applications, the photodegradation of iron(III) complexes is a key process in environmental photochemistry and is utilized in advanced oxidation processes. nih.gov The light-induced degradation of iron(III) cross-linked alginate gels, for example, proceeds via the photoreduction of Fe(III) to Fe(II), which weakens the gel structure. Similarly, the photolysis of iron carbonyl complexes containing methyl acrylate is significantly enhanced by UV light, which facilitates the displacement of the acrylate ligand. acs.org

Table 2: Proposed General Mechanism for Photochemical Decomposition of Iron(III) Acrylate

| Step | Process | Description |

|---|---|---|

| 1 | Photoexcitation | The complex absorbs light energy (hν). |

| 2 | LMCT | [Fe³⁺(RCOO)₃] + hν → [Fe²⁺(RCOO)₂(RCOO•)] |

Analytical Methodologies for Iron Iii Acrylate in Complex Research Matrices

Spectrophotometric Quantification and Detection Methods

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, represent a fundamental approach for the quantification of iron(III) complexes. These techniques are based on the principle that iron(III) complexes with organic ligands absorb light at specific wavelengths. The intensity of this absorption is directly proportional to the concentration of the complex in solution, a relationship described by the Beer-Lambert law.

The formation of a complex between Fe(III) and a ligand like acrylate (B77674) often results in a colored solution with a characteristic absorption maximum (λmax). For instance, the complexation of Fe(III) with N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl)propanehydrazide (HTP) at pH 4 yields a complex with a λmax at 410 nm, allowing for its quantification in the concentration range of 1.116-12.276 µg/mL. Similarly, iron(III) forms a deep-colored complex with salicylic (B10762653) acid, which has a maximum absorption at 525 nm and can be used for photometric titrations with EDTA. ajrconline.org While specific data for iron(III) acrylate is not abundant, the principles derived from studies of other iron(III)-carboxylate complexes are directly applicable. researchgate.netufl.edu The interaction of Fe(III) with carboxylate groups typically leads to charge-transfer bands in the UV-Vis region. For example, studies on Fe(III)-citrate complexes have identified multiple spectrally distinct species depending on the pH and the iron-to-ligand ratio, with isosbestic points indicating equilibria between these species. researchgate.net

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter in spectrophotometric analysis. Studies of various Fe(III) complexes with nitrogen-containing heterocyclic ligands have reported molar absorptivity values in the range of 2,954 to 94,108 L mol⁻¹ cm⁻¹. mdpi.com

Table 1: Spectrophotometric Data for Various Iron(III) Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|

| [Fe(en)]³⁺ | 358 | 2954 | mdpi.com |

| [Fe(en)₂]³⁺ | 299 | 4078 | mdpi.com |

| [Fe(phen)]³⁺ | 269 | 38977 | mdpi.com |

| [Fe(phen)₂]³⁺ | 220, 268 | 94108, 81100 | mdpi.com |

| Fe(III)-HTP | 410 | 0.3072 x 10⁴ | |

| Fe(III)-Salicylic Acid | 525 | Not specified | ajrconline.org |

This table presents data for analogous iron(III) complexes to illustrate the typical ranges of λmax and molar absorptivity values.

Chromatographic Separation Techniques for Iron(III) Acrylate and its Derivatives

Chromatographic methods are indispensable for separating iron(III) acrylate from other components in a complex matrix, such as unreacted precursors, byproducts, or degradation products. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. perkinelmer.come3s-conferences.org

In a typical HPLC setup for the analysis of iron(III) complexes, a reversed-phase column (like a C18 column) is often used. nih.gov The separation is achieved by passing a pressurized liquid solvent (mobile phase) containing the sample mixture through the column. The components of the sample interact differently with the stationary phase of the column, leading to their separation. For iron complexes, the mobile phase composition, including pH and the presence of ion-pairing agents, can be optimized to improve separation and peak shape. nih.gov

Detection in HPLC can be accomplished using a UV-Vis detector, which measures the absorbance of the eluting compounds. nih.govnih.gov For enhanced sensitivity and elemental specificity, HPLC systems can be coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). researchgate.net This hyphenated technique, HPLC-ICP-MS, allows for the quantification of specific iron-containing species as they elute from the column.

Gas Chromatography (GC) can also be employed, particularly for the analysis of volatile acrylate monomers or derivatives. mdpi.com For non-volatile complexes like iron(III) acrylate, derivatization to a more volatile form might be necessary. Solid-phase microextraction (SPME) using fibers coated with acrylate or methacrylate (B99206) polymers has been developed for the preconcentration of organoarsenic compounds before GC analysis, a technique that could be adapted for related metal-organic compounds. researchgate.net

A challenge in the HPLC analysis of metal chelators is the potential for on-column speciation, where the analyte interacts with residual metals in the HPLC system, leading to multiple peaks. nih.gov A strategy to overcome this is the in-situ derivatization of the ligand with a specific metal ion, such as Fe(III), to form a single, stable complex that can be readily analyzed. nih.gov

Table 2: Chromatographic Conditions for the Analysis of Related Compounds

| Analyte(s) | Chromatographic Method | Column | Mobile Phase/Conditions | Detection | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate, Isopropyl Methacrylate | HPLC | Not specified | Optimized mobile phase, column temp, flow rate | UV | e3s-conferences.org |

| Fe(III)-N,N'-trimethylenebis[2-(2-hydroxyl-5-ethyl-phenyl)glycine] | Reversed-Phase HPLC | Not specified | Varied pH, ion-pairing agents | UV/Vis | nih.gov |

| 3,4,3-LI(1,2-HOPO) as Fe(III) complex | Reversed-Phase HPLC | Agilent Eclipse XDB-C18 | Gradient elution with acetonitrile/formic acid buffer (pH 4.6) | UV (280 nm) | nih.gov |

| Acrylate Monomers (13 types) | HPLC | Not specified | Not specified | Not specified | perkinelmer.com |

| Fe(II) and Fe(III) species | HPLC | Short cation-exchange column (CG5A) | Pyridine-2,6-dicarboxylic acid (PDCA) | ICP-OES | speciation.net |

Electrochemical Detection and Voltammetric Studies

Electrochemical methods, especially voltammetric techniques like cyclic voltammetry (CV), are powerful tools for investigating the redox properties of iron(III) acrylate. researchgate.net These methods involve applying a potential to an electrode and measuring the resulting current, providing information about the reduction and oxidation processes of the electroactive species.

The electrochemical behavior of iron(III) complexes is highly dependent on the coordinating ligands. The reduction of Fe(III) to Fe(II) in an iron(III) acrylate complex would appear as a cathodic peak in a voltammogram. The potential at which this reduction occurs is indicative of the stability of the Fe(III) complex; more stable complexes are generally harder to reduce and thus exhibit more negative reduction potentials. nih.gov

Studies on various iron(III) carboxylate and other organic ligand complexes have shown that the Fe(III)/Fe(II) redox couple can be reversible, quasi-reversible, or irreversible, depending on the ligand and experimental conditions. oup.comderpharmachemica.com For instance, the cyclic voltammograms of certain iron(III) complexes with benzimidazole-based ligands show a quasi-reversible wave for the Fe(III)/Fe(II) reduction. In contrast, the reduction of iron(III) complexes with some aminohydroxamic acids follows a reversible reduction followed by an irreversible chemical reaction (an EC mechanism). researchgate.net

The solvent and supporting electrolyte used in the electrochemical measurement are critical. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for studying iron complexes. derpharmachemica.com The pH of the solution also plays a significant role, as protonation can affect the stability and coordination of the complex. nih.gov

Table 3: Electrochemical Data for Various Iron(III) Complexes

| Complex System | Technique | Key Findings | Reference |

|---|---|---|---|

| Fe(III)-NTA in DMSO | CV | Quasi-reversible one-electron transfer at -0.6 V and -0.5 V | derpharmachemica.com |

| Fe(III) Trinuclear Carboxylates in CH₃CN | CV | Reversible redox potential (E₁/₂) from +0.23 to -0.60 V vs. Ag/Ag⁺ | oup.com |

| Fe(III) with Benzimidazole Ligands in DMSO | CV | Quasi-reversible redox wave between +0.125 to +0.135 V vs. SCE | |

| Fe(III)-Glycine in water (pH 7.3) | DPCV, CV | Reversible one-electron reduction process | irb.hr |

| Fe(III)-Azotochelin in water | CV | Single irreversible reduction wave; Epc shifts with pH | nih.gov |

This table provides examples of electrochemical data for different iron(III) complexes, illustrating the types of information that can be obtained.

Speciation Analysis of Iron(III) in Acrylate-Containing Systems

Speciation analysis is the analytical activity of identifying and/or measuring the quantities of one or more individual chemical species in a sample. researchgate.net In a system containing iron(III) and acrylate, various species may exist in equilibrium, including free hydrated Fe³⁺ ions, monomeric and polymeric iron-acrylate complexes, and hydroxo-iron species, depending on factors like pH, concentration, and the presence of other coordinating agents. analis.com.myresearchgate.net

Competitive Ligand Exchange-Adsorptive Cathodic Stripping Voltammetry (CLE-AdCSV) is a highly sensitive technique used for iron speciation in natural waters. analis.com.myfrontiersin.org This method involves the addition of a well-characterized competing ligand (e.g., salicylaldoxime) to the sample. The added ligand competes with the natural ligands (in this case, acrylate) for the iron. By measuring the electrochemically active iron-competing ligand complex, the concentration and binding strength of the natural iron-acrylate complexes can be determined. analis.com.myfrontiersin.org

Hyphenated techniques are also central to speciation analysis. As mentioned previously, HPLC-ICP-MS can separate different iron species based on their chromatographic behavior and then detect the iron in each separated fraction with high sensitivity. researchgate.netspeciation.net This is particularly useful for distinguishing between different iron-acrylate complexes or between the complex and free iron.

Thermodynamic modeling using software like Visual MINTEQ can complement experimental work by predicting the distribution of iron species under specific conditions (e.g., pH, ionic strength, and concentrations of iron and acrylate). mdpi.com Such models rely on known stability constants for the various potential complexes in the system.

Furthermore, techniques like X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide detailed information about the oxidation state and local coordination environment (e.g., bond distances and coordination numbers) of iron atoms in both solid and aqueous samples. researchgate.net These methods are invaluable for directly probing the structure of iron(III) acrylate species.

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,10-phenanthroline |

| Acetonitrile |

| Acrylate |

| Dimethyl sulfoxide (DMSO) |

| EDTA (Ethylenediaminetetraacetic acid) |

| Fe(II) |

| Fe(III) |

| Fe(III)-N,N'-trimethylenebis[2-(2-hydroxyl-5-ethyl-phenyl)glycine] |

| Fe(III)-azotochelin |

| Fe(III)-citrate |

| Fe(III)-glycine |

| Fe(III)-HTP |

| Fe(III)-NTA |

| Fe(III)-salicylic acid |

| Gas Chromatography (GC) |

| High-Performance Liquid Chromatography (HPLC) |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |

| Iron(III) acrylate |

| Isopropyl methacrylate |

| Methyl methacrylate |

| N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl)propanehydrazide (HTP) |

| Pyridine-2,6-dicarboxylic acid (PDCA) |

| Salicylaldoxime |

| Salicylic acid |

| Solid-Phase Microextraction (SPME) |

Future Research Directions and Emerging Paradigms for Iron Iii Acrylate

Design of Next-Generation Sustainable Synthetic Routes

The imperative for green chemistry is driving innovation in the synthesis of both acrylic monomers and the iron-based catalysts used in their polymerization. Research is focused on utilizing renewable feedstocks, minimizing waste, and employing environmentally benign reaction conditions. researchgate.netnih.gov

A promising strategy involves the synthesis of acrylic acid from biomass-derived platform chemicals like furfural. researchgate.netd-nb.info This multi-step process can incorporate an iron-catalyzed aerobic oxidation step, which represents a greener alternative to traditional methods. researchgate.netnih.gov For instance, the oxidation of hydroxybutenolide (derived from furfural) to maleic anhydride (B1165640) can be efficiently achieved using a combination of an iron(III) catalyst, such as iron(III) nitrate (B79036), and TEMPO under an oxygen atmosphere. researchgate.netd-nb.info This approach aligns with several principles of green chemistry by using a non-toxic, earth-abundant metal catalyst and molecular oxygen as the terminal oxidant. nih.gov The subsequent conversion of maleic anhydride to acrylic acid via ethenolysis results in a high-yield, low-waste pathway to this crucial monomer. researchgate.netd-nb.info

Another avenue of sustainable synthesis focuses on the direct utilization of carbon dioxide (CO2) as a C1 synthon. While still a challenging endeavor, research into the iron-mediated coupling of CO2 and ethylene (B1197577) to form acrylates represents a long-term goal for sustainable chemical production. colab.ws Furthermore, the development of iron-based catalytic systems for the polymerization of acrylic acid, such as iron-based redox polymerization, offers a method for creating functional materials like hydrogels directly at room temperature. nih.gov

The table below summarizes key aspects of emerging sustainable synthetic routes involving iron catalysts and acrylate (B77674) chemistry.

| Synthetic Strategy | Feedstock | Iron Catalyst System | Key Product | Sustainability Feature |

| Biomass Valorization researchgate.netd-nb.info | Furfural | Fe(NO3)3·9H2O / TEMPO | Acrylic Acid | Utilizes renewable feedstock, high atom efficiency. researchgate.net |

| Redox Polymerization nih.gov | Acrylic Acid | FeCl2 / Ascorbic Acid | Poly(acrylic acid) Hydrogel | Room temperature synthesis, use of accelerants to improve efficiency. nih.gov |

| CO2 Utilization colab.ws | CO2, Ethylene | Iron-Mediated Coupling | Acrylates | Valorization of a greenhouse gas. colab.ws |

Elucidation of Complex Reaction Intermediates and Transient Species

Understanding the transient species and reaction intermediates formed during iron-catalyzed reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. Computational and mechanistic studies are providing unprecedented insight into these complex processes.

In iron-catalyzed radical reactions involving acrylates, the nature of the interaction between the iron center and the radical intermediates is a key area of investigation. nih.gov For example, in radical alkene cross-coupling reactions, an iron(III)-acrylate radical adduct can be formed. nih.gov Density Functional Theory (DFT) calculations have indicated that the formation of an Fe-C bond between an acrylate radical and an iron(II) species to generate a transient organometallic [Fe(III)(acac)2(CHMeCOOMe)] complex is energetically possible. nih.gov However, these calculations also suggest that the iron(III)-acrylate radical adduct is not significantly stabilized by the persistent radical effect, meaning it could be susceptible to other quenching pathways. nih.gov

In redox polymerization systems, the interplay between different oxidation states of iron and various radical species is critical. In the polymerization of acrylic acid initiated by persulfate, ferrous iron (Fe²⁺) acts as an accelerant. nih.gov The process involves the generation of sulfate (B86663) radicals, and side reactions can include the reduction of Fe³⁺ back to Fe²⁺ by co-reductants like ascorbic acid, which sustains the catalytic cycle and increases polymerization efficiency. nih.gov The coordination environment of the iron(III) ion is also a determining factor. In the presence of poly(acrylic acid), iron(III) ions can form intermolecularly cross-linked networks, leading to gelation. rsc.org The structure of these complexes, involving coordination between the iron ions and the carboxyl groups of the polymer, is reversible and dependent on factors like water content. rsc.org

The table below details some of the key intermediates and transient species identified in iron-acrylate systems.

| System | Intermediate/Transient Species | Role/Significance | Method of Elucidation |

| Radical Alkene Cross-Coupling nih.gov | Iron(III)-acrylate radical adduct | Unstable intermediate in the catalytic cycle. nih.gov | Computational (DFT) Calculations nih.gov |

| Radical Alkene Cross-Coupling nih.gov | [Fe(III)(acac)2(CHMeCOOMe)] | Transient organometallic complex with an Fe-C bond. nih.gov | Computational (DFT) Calculations nih.gov |

| Redox Polymerization nih.gov | Sulfate Radical (SO4•−) | Primary initiating species. nih.gov | Mechanistic Studies nih.gov |

| Redox Polymerization nih.gov | Fe²⁺ / Fe³⁺ ions | Redox couple that accelerates and sustains radical generation. nih.gov | Mechanistic Studies nih.gov |

| Polymer Gels rsc.org | Iron(III) ion clusters | Reversibly form to create cross-linked polymer networks. rsc.org | EPR, Visible and Infrared Spectroscopy rsc.org |

Advanced Functional Materials Development with Tunable Properties

The combination of iron(III) ions with acrylate-based polymers opens up possibilities for creating advanced functional materials with properties that can be precisely controlled. These materials find applications ranging from controlled-release technologies to shape-memory polymers.

One significant area is the development of nanocomposites. By incorporating iron oxide (Fe3O4) nanoparticles into a poly(n-butyl acrylate) matrix, it is possible to create materials that exhibit excellent shape memory properties as well as photo- and magnetic-thermal responsiveness. mdpi.com These functionalities, inherited from the Fe3O4 nanoparticles, allow the material's shape to be triggered remotely by light or a magnetic field. mdpi.com

Iron(III) acrylate chemistry is also used to modify existing materials to impart new functions. For example, blending Fe(III)-tannic acid complexes with aqueous acrylic latex produces a composite coating for urea (B33335) fertilizers. acs.org This coating significantly delays the release of urea by increasing the glass transition temperature and tensile strength of the polymer film, leading to a denser, less permeable structure. acs.org Similarly, grafting acrylic acid onto polymer films like poly(tetrafluoroethylene-co-perfluorovinyl ether) and subsequently complexing them with Fe(III) ions creates functional materials that can act as heterogeneous Fenton catalysts for dye degradation. researchgate.net The catalytic activity of these materials can be tuned by altering the concentration of Fe(III) ions used during preparation. researchgate.net

The reversible formation of iron(III) ion clusters in poly(acrylic acid) hydrogels in response to water content is another example of a tunable property. rsc.org This phenomenon allows the material to switch between a state where iron ions are dispersed and one where they are aggregated, altering the cross-linking and mechanical properties of the gel. rsc.org

| Material Type | Components | Tunable Property | Emerging Application |

| Nanocomposite mdpi.com | Poly(n-butyl acrylate) / Fe3O4 NPs | Shape Memory, Photo- and Magnetic-Thermal Response | Smart Materials, Actuators mdpi.com |

| Composite Coating acs.org | Acrylic Latex / Fe(III)-Tannic Acid | Nutrient Release Rate | Controlled-Release Fertilizers acs.org |

| Functionalized Film researchgate.net | PFA-grafted-Acrylic Acid / Fe(III) ions | Catalytic Activity | Water Treatment, Dye Degradation researchgate.net |

| Hydrogel rsc.org | Poly(acrylic acid) / Fe(III) ions | Ion Clustering, Mechanical Stiffness | Sensors, Reversible Gels rsc.org |

Synergistic Combinations with Other Catalytic Systems

The efficacy of iron(III) acrylate systems can be significantly enhanced through synergistic combinations with other catalytic species. This approach involves pairing the iron catalyst with co-catalysts or additives that can accelerate key reaction steps, improve selectivity, or enable entirely new reaction pathways.

A clear example of this synergy is found in the synthesis of p-xylene (B151628) from biomass derivatives, where a catalyst containing both Fe(III) sites and Brønsted/Lewis acid sites within a metal-organic framework (SiW@MIL-100(Fe)) is used. rsc.org In this system, the reactants are 2,5-dimethylfuran (B142691) and acrylic acid. The Fe(III) sites are proposed to catalyze the decarboxylation of acrylic acid, while the acid sites promote the necessary dehydration reactions, showcasing a cooperative effect between the different active sites. rsc.org

In the realm of polymer chemistry, atom transfer radical polymerization (ATRP) of acrylates using iron catalysts often faces challenges. mdpi.com However, the use of a synergistic system comprising an iron catalyst and a metal alkoxide additive can enhance control over the polymerization process. This combination improves the activation of chain ends, leading to polymers with lower dispersity. mdpi.com

| Primary Catalyst System | Synergistic Partner | Reaction | Observed Synergistic Effect |

| Fe(III) sites in MOF rsc.org | Brønsted/Lewis Acid Sites (SiW) | p-Xylene synthesis from acrylic acid | Cooperative catalysis of decarboxylation and dehydration steps. rsc.org |

| Iron ATRP Catalyst mdpi.com | Metal Alkoxide (e.g., Al(Oi-Pr)3) | Acrylate Polymerization (ATRP) | Enhanced activation of chain ends and improved polymer control. mdpi.com |

| Iron(III) Nitrate nih.govd-nb.info | TEMPO / O2 | Aerobic Oxidation | High efficiency and selectivity in the oxidation of alcohols to carbonyls. nih.govd-nb.info |

| Iron(II) Chloride nih.gov | Ascorbic Acid | Redox Polymerization of Acrylic Acid | Regeneration of the active Fe²⁺ catalyst, increasing polymerization efficiency. nih.gov |

Computational Predictions Guiding Novel Experimental Designs

Computational chemistry, particularly Density Functional Theory (DFT) and other modeling techniques, has become an indispensable tool for advancing the understanding of iron(III) acrylate systems. These predictive models allow researchers to investigate reaction mechanisms, rationalize experimental observations, and guide the design of new catalysts and materials with desired properties.

Computational studies have been instrumental in elucidating the complex mechanisms of iron-catalyzed reactions involving acrylates. For example, DFT calculations have been used to investigate the stability and reactivity of transient species like the iron(III)-acrylate radical adduct. nih.gov By calculating the energetics of forming such intermediates, researchers can predict their lifetimes and potential reaction pathways, which helps explain experimental outcomes like product regioselectivity. nih.gov This predictive power allows for the rational design of experiments to favor desired outcomes.

Ab initio studies can also disclose the fundamental role of the iron(III) center in catalysis. acs.org By modeling the interaction of an iron catalyst with substrates, it is possible to quantify how the iron ion acts as a Lewis acid to activate the substrate for nucleophilic attack. acs.org These calculations can support experimental findings of high catalytic activity and guide the design of ligands that can further enhance this activity. acs.org For instance, theoretical studies can predict how different ligand environments will affect the electronic properties and, consequently, the catalytic performance of the iron center. mdpi.com

Beyond mechanistic studies, computational models are being used to predict the bulk properties of materials. Artificial neural network (ANN) modeling, for example, has been investigated for predicting the thermal and mechanical properties of acrylate-based composites containing iron-doped particles. researchgate.net By training a model on experimental data, it becomes possible to predict the properties of new composite formulations, accelerating the materials discovery process. researchgate.net

| Computational Method | System Studied | Predicted Property/Insight | Impact on Experimental Design |

| Density Functional Theory (DFT) nih.gov | Iron-catalyzed radical cross-coupling | Stability and bonding of organometallic Fe(III)-acrylate intermediates. nih.gov | Guides strategies to control reaction pathways and product selectivity. nih.gov |

| Ab Initio Study acs.org | Fe(III) Lewis acid catalysis | Energetics of substrate activation and catalytic cycle. acs.org | Supports experimental activity data and informs the design of more active catalysts. acs.org |

| DFT / Catalytic Cycle Proposal mdpi.com | Iron(III) catalyzed cycloaddition | Stabilization of reaction intermediates by solvent/catalyst. mdpi.com | Guides the selection of optimal reaction media and conditions. mdpi.com |

| Artificial Neural Network (ANN) researchgate.net | Acrylate-based composites with iron-doped alumina | Thermal conductivity and mechanical properties. researchgate.net | Accelerates the design of new materials by predicting properties before synthesis. researchgate.net |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Iron(III) acrylate with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow protocols that specify stoichiometric ratios of iron(III) salts (e.g., FeCl₃) to acrylic acid under controlled pH (ideally acidic conditions). Thermal stability must be monitored due to decomposition at 190–200°C . Reproducibility requires documenting buffer compositions, solvent purity, and reaction times, as minor variations can alter crystallinity or ligand coordination . Use techniques like FTIR or elemental analysis to verify purity and structure.

Q. How can spectroscopic methods (e.g., FTIR, XPS) distinguish Iron(III) acrylate from related iron-acrylate complexes?

- Methodological Answer : FTIR can identify carboxylate stretching vibrations (asymmetric ~1550 cm⁻¹, symmetric ~1450 cm⁻¹) specific to acrylate-Fe³⁺ coordination. XPS should show Fe 2p₃/₂ peaks at ~711 eV for Fe³⁺, with O 1s peaks confirming bridging vs. terminal acrylate ligands. Compare spectra with reference compounds (e.g., Iron(II) acrylate) to rule out redox side reactions .

Q. What experimental parameters influence the stability of Iron(III) acrylate in aqueous solutions?

- Methodological Answer : Stability is pH-dependent: acidic conditions (pH <3) prevent hydrolysis, while neutral/basic pH promotes Fe³⁺ hydrolysis to oxyhydroxides. Use UV-Vis spectroscopy to track absorbance changes at ~300 nm (indicative of Fe³⁺ hydrolysis). Chelating agents (e.g., EDTA) can stabilize the complex but may interfere with reactivity studies .

Advanced Research Questions

Q. How can conflicting literature data on Iron(III) acrylate’s magnetic properties be resolved?

- Methodological Answer : Discrepancies may arise from differences in synthesis (e.g., hydration state, counterion effects). Conduct SQUID magnetometry under identical conditions (temperature, field strength) and cross-validate with Mössbauer spectroscopy to distinguish between high-spin Fe³⁺ (ΔEQ ~0.5 mm/s) and low-spin states. Replicate synthesis protocols from conflicting studies to isolate variables .

Q. What mechanistic insights can be gained from studying Iron(III) acrylate’s role in radical polymerization reactions?

- Methodological Answer : Use EPR spectroscopy to detect Fe³⁺-initiated radicals (e.g., acrylate-derived) and compare kinetics via stopped-flow techniques. Vary Fe³⁺ concentration to assess its dual role as initiator and inhibitor (via radical quenching). Computational modeling (DFT) can map electron transfer pathways between Fe³⁺ and monomer units .

Q. How do structural defects in Iron(III) acrylate impact its catalytic performance in oxidation reactions?

- Methodological Answer : Synthesize defect-engineered samples (e.g., via rapid precipitation vs. slow crystallization) and characterize with XRD and TEM. Test catalytic activity in model reactions (e.g., Fenton-like degradation of organics). Correlate defect density (from BET surface area) with turnover frequency (TOF) to identify optimal defect profiles .

Q. What strategies validate the environmental safety of Iron(III) acrylate in nanotechnology applications?

- Methodological Answer : Perform toxicity assays (e.g., Daphnia magna LC50 tests) and compare with regulatory thresholds. Use ICP-MS to track Fe³⁺ leaching in simulated environmental conditions (pH 4–9). Lifecycle analysis (LCA) should assess degradation byproducts (e.g., acrylic acid) and their ecotoxicological profiles .

Methodological Guidelines for Research Design

- Literature Review : Prioritize peer-reviewed journals over patents or industrial reports. Use platforms like Web of Science to filter studies by synthesis method or application (e.g., "Iron(III) acrylate AND catalysis") .